molecular formula C21H21N3O2S B2709256 4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940745-85-7

4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2709256
CAS No.: 940745-85-7
M. Wt: 379.48
InChI Key: ZDJSFPDJXLXNQO-UHFFFAOYSA-N
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Description

4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound. Given its intricate structure, this compound often finds its application in advanced chemical research, pharmacology, and material science.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of this compound involves a multi-step process starting with the derivation of the pyrimidine core. Initially, a condensation reaction between an aromatic aldehyde and a thiourea forms a pyrimidine scaffold. Subsequent alkylation and cyclization steps introduce the phenyl and phenethyl groups.

Industrial production methods: : In industrial settings, this compound's synthesis employs high-efficiency reactors and optimized catalytic conditions to ensure maximum yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions are often utilized.

Chemical Reactions Analysis

Types of reactions: : This compound undergoes various types of chemical reactions, including:

  • Oxidation: : It can be oxidized to introduce functional groups or modify the methylthio segment.

  • Reduction: : Certain conditions can reduce the phenyl rings or alter other reactive sites.

  • Substitution: : Halogenation and nitration reactions are common, especially in the aromatic rings.

Common reagents and conditions: : Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substituting agents like halogens are frequently employed. Reaction conditions often involve controlled temperatures and solvent environments to ensure specificity.

Major products formed: : Typical products of these reactions include modified pyrimidines with altered aromatic rings and side chains, which have varied applications based on their specific structural modifications.

Scientific Research Applications

Chemistry: : In chemistry, this compound is utilized as a building block for synthesizing complex organic molecules and exploring reaction mechanisms.

Biology: : Biologically, it is studied for its interaction with enzymes and proteins, potentially leading to the discovery of new biochemical pathways.

Medicine: : In pharmacology, it serves as a lead compound in drug discovery, particularly in designing molecules with therapeutic potential for diseases like cancer or neurological disorders.

Industry: : Industrially, it is used in developing advanced materials, including polymers with specific electronic properties and catalytic agents for chemical processes.

Mechanism of Action

Molecular targets and pathways: : The compound's effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors. These interactions alter the function of these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison and uniqueness: : Compared to similar compounds like 4-(4-(methylsulfonyl)phenyl)-6-phenethyl-pyrimidine-2,5-dione, the presence of the methylthio group provides unique electronic properties and reactivity. This uniqueness makes it particularly valuable in specific research contexts.

List of similar compounds

  • 4-(4-(methylsulfonyl)phenyl)-6-phenethyl-pyrimidine-2,5-dione

  • 4-(4-(ethylthio)phenyl)-6-phenethyl-pyrimidine-2,5-dione

  • 4-(4-(methylthio)phenyl)-6-phenyl-pyrimidine-2,5-dione

So, there you have it—a deep dive into 4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione. How do you find it?

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-27-16-9-7-15(8-10-16)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJSFPDJXLXNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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